Ethyl 2-(p-tolylsulfinyl)acetate
Overview
Description
Ethyl 2-(p-tolylsulfinyl)acetate is an organic compound with the molecular formula C11H14O3S and a molecular weight of 226.29 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a sulfinyl group, which is further connected to a p-tolyl group. It is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(p-tolylsulfinyl)acetate typically involves the reaction of p-toluenesulfinyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(p-tolylsulfinyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ethyl 2-(p-tolylsulfonyl)acetate.
Reduction: Ethyl 2-(p-tolylthio)acetate.
Substitution: Various substituted ethyl 2-(p-tolylsulfinyl)acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(p-tolylsulfinyl)acetate is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(p-tolylsulfinyl)acetate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins, altering their function and leading to various biological effects . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can modulate its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Ethyl 2-(p-tolylsulfinyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(p-tolylthio)acetate: This compound has a sulfide group instead of a sulfinyl group, making it less reactive towards oxidation.
Ethyl 2-(p-tolylsulfonyl)acetate: This compound has a sulfone group, making it more oxidized and less reactive towards further oxidation.
Uniqueness
This compound is unique due to its balanced reactivity, allowing it to participate in both oxidation and reduction reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfinylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-14-11(12)8-15(13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPGZAQKXEQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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